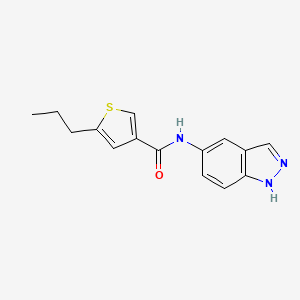

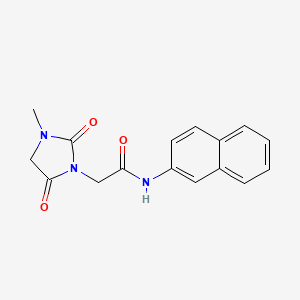

![molecular formula C18H20N4O2S B5493124 N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide](/img/structure/B5493124.png)

N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP). The P2Y1 receptor is expressed in platelets, where it plays a crucial role in platelet aggregation and thrombus formation. MRS2500 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as stroke and myocardial infarction.

Mechanism of Action

N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide is a selective antagonist of the P2Y1 receptor, which is activated by ADP. The binding of ADP to the P2Y1 receptor triggers a signaling cascade that leads to platelet aggregation and thrombus formation. N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide binds to the P2Y1 receptor and blocks the binding of ADP, thereby inhibiting the signaling cascade and preventing platelet aggregation.

Biochemical and Physiological Effects:

N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide has been shown to inhibit platelet aggregation in vitro and in vivo. In a study on rats, N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide was found to significantly reduce the size and weight of thrombi formed in the carotid artery after endothelial injury. N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide has also been shown to reduce infarct size and improve neurological function in a rat model of stroke.

Advantages and Limitations for Lab Experiments

The advantages of using N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide in lab experiments include its selectivity for the P2Y1 receptor and its ability to inhibit platelet aggregation. However, the limitations of using N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide include its relatively low potency and its potential off-target effects.

Future Directions

There are several future directions for the research on N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cancer and inflammatory diseases. Another direction is to develop more potent and selective P2Y1 receptor antagonists that could be used in clinical settings. Additionally, further studies are needed to understand the molecular mechanisms underlying the effects of N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide on platelet aggregation and thrombus formation.

Synthesis Methods

The synthesis of N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide involves several steps. The starting material is 4-methylbenzonitrile, which is first converted to 4-methylphenylacetic acid. This acid is then reacted with 2-amino-4,5-dicyanoimidazole to form the imidazole derivative. The pyridine derivative is synthesized separately by reacting 2-bromopyridine with 2-cyanopyridine. The two derivatives are then coupled using a palladium-catalyzed cross-coupling reaction. The final product is obtained by reacting the coupled derivative with ethanesulfonyl chloride.

Scientific Research Applications

N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as stroke and myocardial infarction. The P2Y1 receptor plays a crucial role in platelet aggregation and thrombus formation, which are key processes in the pathogenesis of these diseases. N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide has been shown to inhibit platelet aggregation in vitro and in vivo, suggesting that it could be a promising therapeutic agent for the treatment of cardiovascular diseases.

properties

IUPAC Name |

N-[[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S/c1-3-25(23,24)20-12-16-21-17(14-9-7-13(2)8-10-14)18(22-16)15-6-4-5-11-19-15/h4-11,20H,3,12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEWEQZJGMGFKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1=NC(=C(N1)C2=CC=CC=N2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

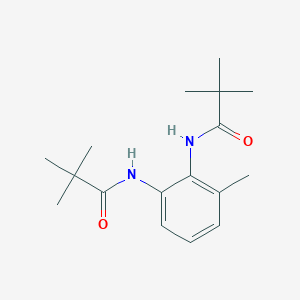

![2-(1H-indol-3-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5493045.png)

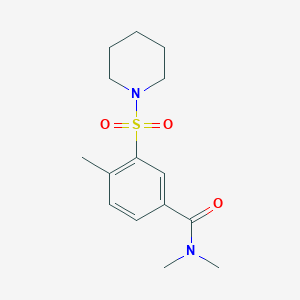

![2-amino-6-ethyl-4-[2-(ethylthio)pyrimidin-5-yl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5493050.png)

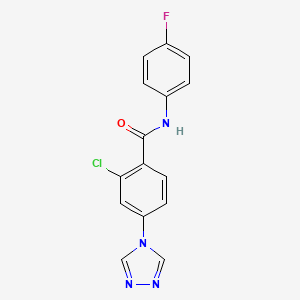

![3-(3-chloro-5-isoxazolyl)-N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]propanamide](/img/structure/B5493065.png)

![N-(4-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}phenyl)acetamide](/img/structure/B5493083.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5493084.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-ethylbenzamide](/img/structure/B5493092.png)

![1-{6-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridin-3-yl}ethanone](/img/structure/B5493108.png)

![1-allyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B5493116.png)

![1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5493144.png)